molecular formula C27H25FN2O6S B11622993 methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11622993
M. Wt: 524.6 g/mol
InChI Key: FOEUEPQIFAFOPT-LSDHQDQOSA-N
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Description

Methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, a propoxybenzoyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, including the formation of the thiazole ring, the introduction of the fluorophenyl group, and the addition of the propoxybenzoyl group. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, while the thiazole ring can participate in various biochemical processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chloro-4-fluorophenyl)acetate
  • Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
  • 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide

Uniqueness

Methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of functional groups and structural features. The presence of the fluorophenyl group, hydroxy group, and thiazole ring provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C27H25FN2O6S

Molecular Weight

524.6 g/mol

IUPAC Name

methyl 2-[(3E)-2-(4-fluorophenyl)-3-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H25FN2O6S/c1-5-12-36-19-11-8-17(13-14(19)2)22(31)20-21(16-6-9-18(28)10-7-16)30(25(33)23(20)32)27-29-15(3)24(37-27)26(34)35-4/h6-11,13,21,31H,5,12H2,1-4H3/b22-20+

InChI Key

FOEUEPQIFAFOPT-LSDHQDQOSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)F)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)F)O)C

Origin of Product

United States

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